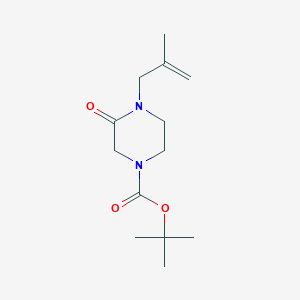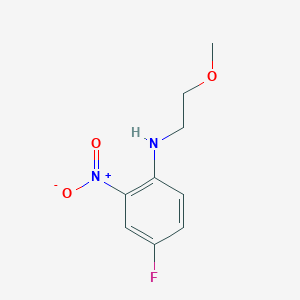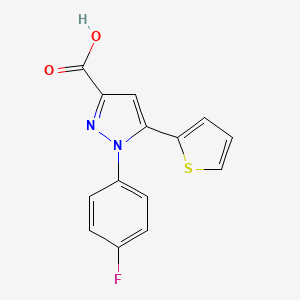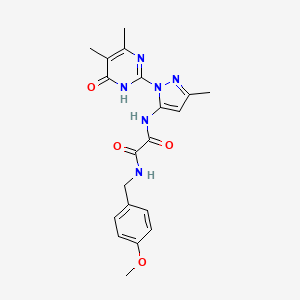
2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one” is a chemical compound with the molecular formula C17H12N4O2S and a molecular weight of 336.37. It is a derivative of quinazolinone, a class of compounds known for their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “this compound” includes a quinazolinone core, which is a benzene ring fused with a 2-pyrimidinone ring . The compound also contains a phenyl-1,3,4-oxadiazol-2-yl group attached via a thiomethyl linker.Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Compounds structurally related to 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one have demonstrated promising antimicrobial properties. Studies have shown these compounds exhibit significant antibacterial and antifungal activities, suggesting potential applications in treating microbial infections (Gupta, Kashaw, Jatav, & Mishra, 2008).
Analgesic and Anti-inflammatory Activities
- Analgesic and Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit notable analgesic and anti-inflammatory activities. This opens avenues for their potential use in pain management and inflammatory disorders (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
H1-Antihistaminic Activity
- Potential as H1-Antihistaminic Agents : Some studies have explored the use of related compounds as H1-antihistaminic agents. This research indicates a potential for these compounds in treating allergies and related conditions (Alagarsamy & Parthiban, 2013).
Anticancer Potential
- Anticancer Activity : Quinazolinone derivatives, including compounds similar to this compound, have shown promise in anticancer studies. These compounds have been evaluated for their effectiveness against various cancer cell lines, suggesting potential therapeutic applications in oncology (Joseph et al., 2010).
Other Biological Activities
- Diverse Biological Properties : The research on derivatives of this compound has also revealed a range of other biological activities, including the potential for antibacterial, antifungal, analgesic, anti-inflammatory, and antihistaminic effects. These findings suggest a broad spectrum of possible applications in pharmaceutical development (Desai et al., 2005).
properties
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-15-12-8-4-5-9-13(12)18-14(19-15)10-24-17-21-20-16(23-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWHNRMEARQFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Cyclobutylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2731560.png)

![Tert-butyl 8-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2731563.png)


![3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2731568.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2731571.png)
![3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane](/img/structure/B2731572.png)





![2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2731582.png)